2,4-Dinitrotoluene

Description

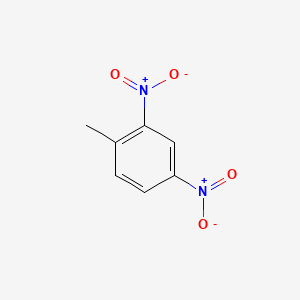

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFBMJGBANMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4, Array | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020529 | |

| Record name | 2,4-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor. | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379 | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27 | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow needles or monoclinic prisms, Yellow or orange crystals | |

CAS No. |

121-14-2, 1326-41-6, 84029-42-5 | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2,4-dinitro-, sulfurized | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001326416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084029425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-methyl-2,4-dinitro-, sulfurized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6741D310ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Technical Monograph: 2,4-Dinitrotoluene (CAS 121-14-2)

Focus: Physicochemical Properties, Metabolic Bioactivation, and Control of Genotoxic Impurities in Pharmaceutical Synthesis.[1][2][3][4]

Executive Summary & Strategic Relevance

2,4-Dinitrotoluene (2,4-DNT) acts as a critical Janus-faced molecule in chemical research.[3] Industrially, it is the primary intermediate in the production of Toluene Diisocyanate (TDI) for polyurethanes. However, for the drug development and pharmaceutical science community , 2,4-DNT represents a high-priority mutagenic impurity .[3]

Under ICH M7(R2) guidelines, 2,4-DNT is classified as a DNA-reactive substance with known carcinogenic potential.[3] Its presence in drug substances—often introduced via toluene-based synthesis routes or nitration steps—requires rigorous control to parts-per-billion (ppb) levels.[3] This guide synthesizes the compound's properties with a field-proven analytical protocol for trace detection and a mechanistic breakdown of its metabolic bioactivation.[3]

Physicochemical Characterization

Precise knowledge of these parameters is essential for designing extraction protocols (e.g., salting-out effects) and predicting environmental fate.[3]

| Property | Value / Description | Experimental Relevance |

| CAS Number | 121-14-2 | Unique identifier for regulatory searches.[3][5] |

| Molecular Formula | C₇H₆N₂O₄ | MW: 182.13 g/mol .[3] |

| Appearance | Yellow to orange crystalline solid | Distinctive color aids in visual leak detection.[3] |

| Melting Point | 70.0 – 71.0 °C | Solid at room temp; requires heating for molten transfer.[3] |

| Boiling Point | ~300 °C (Decomposes) | Warning: Do not distill at atmospheric pressure; explosion risk.[3] |

| Density | 1.52 g/cm³ (at 15 °C) | Significantly denser than water; sinks in aqueous biphasic systems.[3] |

| Water Solubility | 270 mg/L (at 22 °C) | Low.[3][5] Requires organic co-solvents (Acetonitrile/Methanol) for dissolution.[3] |

| Vapor Pressure | 1.47 × 10⁻⁴ mmHg (at 22 °C) | Low volatility, but sufficient for inhalation hazard in confined spaces. |

| Partition Coeff. | Log Kow = 1.98 | Moderate lipophilicity; readily crosses biological membranes.[3] |

| Solubility | Soluble in Acetone, DMSO, Acetonitrile | Compatible with Reverse-Phase HPLC mobile phases.[3] |

Synthesis & Impurity Profile

Understanding the synthesis of 2,4-DNT is crucial for identifying where it might originate as an impurity in a drug substance supply chain.[3]

Industrial Route: The standard synthesis involves the double nitration of toluene using "mixed acid" (sulfuric and nitric acid).

-

Mononitration: Toluene → o-Nitrotoluene (58%) + p-Nitrotoluene (38%) + m-Nitrotoluene (4%).[3]

-

Dinitration: Further nitration yields a mixture dominated by 2,4-DNT (~76%) and 2,6-DNT (~19%) .[3]

Pharmaceutical Implication: If a drug synthesis utilizes toluene as a solvent or starting material under nitrating conditions (or if purchased toluene is contaminated), trace DNT isomers may persist.[3] The 2,6-DNT isomer is the most common co-contaminant and must be resolved chromatographically.

Caption: Industrial synthesis flow showing the origin of the critical 2,6-DNT impurity alongside the 2,4-DNT product.

Metabolic Bioactivation & Toxicology

For drug safety professionals, the toxicity of 2,4-DNT is not intrinsic to the parent molecule but stems from metabolic bioactivation .

Mechanism of Action: 2,4-DNT undergoes enzymatic reduction in the liver (via Cytochrome P450s and cytosolic nitroreductases) and by intestinal microflora.

-

Nitroreduction: The nitro group (-NO₂) is reduced to a hydroxylamine (-NHOH).[3]

-

Conjugation: The hydroxylamine is sulfated or acetylated, creating an unstable electrophile.[3]

-

DNA Adduct Formation: This electrophile covalently binds to DNA (guanine residues), causing mutations.[3]

Key Toxicology Endpoints:

-

Carcinogenicity: Hepatic and renal tumors (Class 2B).

-

Reproductive Toxicity: Sertoli cell damage leading to aspermatogenesis.[3]

-

Hematotoxicity: Methemoglobinemia (oxidation of hemoglobin Fe²⁺ to Fe³⁺).

Caption: Metabolic pathway illustrating the bioactivation of 2,4-DNT into DNA-reactive electrophiles vs. excretion.[3]

Analytical Protocol: Trace Determination

Objective: Quantify 2,4-DNT and 2,6-DNT at ppb levels in aqueous matrices or drug substance solutions.[3] Basis: Adapted from EPA Method 8330B (Nitroaromatics by HPLC).

5.1 Reagents & Equipment[1][6]

-

Instrument: HPLC with UV-Vis or Diode Array Detector (DAD).

-

Column: C18 Reverse Phase (e.g., 25 cm x 4.6 mm, 5 µm).[3] Note: C18 is required to separate 2,4-DNT from 2,6-DNT.[3][6]

-

Mobile Phase: Methanol:Water (50:50 v/v) or Acetonitrile:Water.[3]

-

Extraction Solvent: Acetonitrile (HPLC Grade).[3]

-

Salting Agent: Sodium Chloride (NaCl), crystalline.[3]

5.2 Salting-Out Extraction Protocol (Self-Validating)

This method utilizes the "salting-out" effect to force organic compounds from the aqueous phase into the acetonitrile phase, achieving high concentration factors without thermal degradation.[3]

-

Sample Prep: Measure 250 mL of aqueous sample (or dissolved drug substance) into a volumetric flask.

-

Salting: Add 82 g of NaCl to the flask. Add a magnetic stir bar.[2][3]

-

Solvent Addition: Add exactly 50.0 mL of Acetonitrile.

-

Extraction: Stir vigorously for 15 minutes. The salt will dissolve, saturating the aqueous phase.

-

Phase Separation: Allow to stand for 10 minutes. The acetonitrile (containing the DNT) will separate as a distinct top layer due to the density change of the salt water.

-

Collection: Carefully remove the top acetonitrile layer.[2][3]

-

Analysis: Inject 10–100 µL of the acetonitrile extract directly into the HPLC.

5.3 HPLC Parameters & Quality Control

-

Wavelength: 254 nm (primary) and 210 nm (secondary confirmation).

-

Flow Rate: 1.0 mL/min (isocratic).[3]

-

Retention Time Window:

-

Limit of Quantitation (LOQ): Typically < 0.1 µg/L (ppb) using this concentration method.

Handling & Safety Standards

-

PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coat.

-

Inhalation: Use a fume hood.[3] 2,4-DNT vapor causes cyanosis (blue skin/lips) due to methemoglobinemia.[3]

-

Spill Neutralization: Do not use sawdust (fire hazard).[3] Absorb with sand or inert vermiculite.[3]

-

Storage: Keep away from strong oxidizers and reducing agents (zinc, tin) which can catalyze explosive decomposition.

References

-

U.S. Environmental Protection Agency. (2006).[3] Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846.[2][3]

-

International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

-

National Toxicology Program (NTP). (2016).[3] Report on Carcinogens, Fourteenth Edition: 2,4-Dinitrotoluene.[2][3] U.S. Department of Health and Human Services.

-

Rickert, D. E., & Long, R. M. (1981).[3] Metabolism and Excretion of 2,4-Dinitrotoluene in Male and Female Fischer 344 Rats after Different Doses.[3] Drug Metabolism and Disposition, 9(3), 226-232.[3]

-

European Chemicals Agency (ECHA). (2023).[3] Substance Information: 2,4-Dinitrotoluene.[1][2][3][5][7][8][9] REACH Dossier.[3]

Sources

- 1. 2,4-Dinitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 2. epa.gov [epa.gov]

- 3. unitedchem.com [unitedchem.com]

- 4. Characterization of Metabolites in the Biotransformation of 2,4,6-Trinitrotoluene with Anaerobic Sludge: Role of Triaminotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NEMI Method Summary - 8330B [nemi.gov]

- 7. greenrivertech.com.tw [greenrivertech.com.tw]

- 8. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 9. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical & Analytical Profile of 2,4-Dinitrotoluene (2,4-DNT)

Executive Summary

2,4-Dinitrotoluene (2,4-DNT) is a pivotal nitroaromatic intermediate primarily utilized in the synthesis of toluene diisocyanate (TDI), a precursor for flexible polyurethane foams.[1] Beyond its industrial utility, it serves as a gelatinizing agent in explosives and a key environmental indicator of munitions contamination.[2] This guide provides a rigorous technical analysis of its physicochemical properties, reactivity profiles, metabolic fate, and standardized analytical detection methods, tailored for research scientists and drug development professionals investigating nitroaromatic toxicity or remediation.

Molecular Architecture & Electronic Structure

The reactivity of 2,4-DNT is dictated by the strong electron-withdrawing nature of its two nitro groups (-NO₂) positioned ortho and para to the methyl group.

-

Electronic Deficit: The nitro groups exert a powerful inductive (-I) and mesomeric (-M) effect, significantly reducing electron density on the benzene ring. This makes the ring highly deactivated towards electrophilic aromatic substitution but susceptible to nucleophilic attack.

-

Dipole Moment: The asymmetrical arrangement of the nitro groups creates a substantial dipole moment (~4.3 D), influencing its solubility in polar organic solvents and its adsorption behavior in soil matrices.

-

Steric Strain: The ortho-nitro group experiences steric repulsion from the methyl group, forcing it slightly out of planarity with the benzene ring, which subtly affects resonance stabilization compared to the para-nitro group.

Physicochemical Properties Matrix

The following data represents validated constants essential for environmental modeling and process engineering.

| Property | Value | Unit | Conditions/Notes |

| Molecular Formula | C₇H₆N₂O₄ | - | - |

| Molecular Weight | 182.134 | g/mol | - |

| Physical State | Crystalline Solid | - | Pale yellow needles (monoclinic) |

| Melting Point | 70.0 - 71.0 | °C | Sharp transition; commercially pure grade |

| Boiling Point | 300 (decomp) | °C | Decomposes before boiling at atm pressure |

| Density | 1.52 | g/cm³ | Solid phase at 20°C |

| Vapor Pressure | 1.47 × 10⁻⁴ | mmHg | At 22°C (Low volatility) |

| Water Solubility | 270 | mg/L | At 22°C (Moderately soluble) |

| Log Kow (LogP) | 1.98 - 2.00 | - | Indicates moderate lipophilicity |

| Henry's Law Constant | 5.40 × 10⁻⁸ | atm-m³/mol | At 25°C (Low volatility from water) |

| Flash Point | 207 | °C | Closed cup |

| Decomposition Energy | ~3.5 | MJ/mol | Exothermic decomposition hazard |

Chemical Reactivity & Degradation Pathways

2,4-DNT undergoes distinct transformation pathways depending on the redox potential of the environment. Understanding these mechanisms is critical for both synthesis (reduction to amines) and remediation (oxidative cleavage).

Reduction (Anaerobic/Industrial)

-

Industrial: Catalytic hydrogenation (Ni or Pd/C) converts 2,4-DNT to 2,4-diaminotoluene (DAT), the immediate precursor to TDI.

-

Biological (Anaerobic): Bacteria (e.g., Clostridium) reduce nitro groups sequentially to hydroxylamines and then amines. This pathway is significant in the gut metabolism of mammals and anaerobic soil conditions.

Oxidation (Aerobic/Advanced Oxidation)

-

Biological (Aerobic): Specialized bacteria (e.g., Burkholderia) initiate degradation via dioxygenase enzymes, adding molecular oxygen to the ring to form catechols, followed by ring cleavage.

-

Chemical (AOPs): Treatment with Ozone/H₂O₂ or Persulfate generates hydroxyl radicals (•OH) that attack the methyl group or the aromatic ring, leading to mineralization.

Visualization: Degradation Pathways

The following diagram contrasts the aerobic oxidative pathway with the anaerobic reductive pathway.

Figure 1: Divergent biodegradation pathways of 2,4-DNT under aerobic (oxidative) and anaerobic (reductive) conditions.

Toxicology & Metabolic Activation

In drug development and toxicology, 2,4-DNT is a model for bioactivation-dependent toxicity. It is not the parent compound but its metabolites that drive genotoxicity and cytotoxicity.

-

Bioactivation: Hepatic metabolism oxidizes the methyl group to benzyl alcohol and benzoic acid derivatives. Alternatively, intestinal microflora reduce the nitro groups.

-

Genotoxicity: The hydroxylamine intermediates (e.g., 4-hydroxylamino-2-nitrotoluene) are potent electrophiles that can form covalent adducts with DNA, leading to mutagenesis.

-

Oxidative Stress: Redox cycling of nitroaromatic intermediates generates superoxide anions, depleting cellular glutathione and inducing oxidative stress.

Figure 2: Metabolic activation pathways leading to excretion (detoxification) or toxicity (genotoxicity/hematotoxicity).

Analytical Methodology: EPA Method 8330B (HPLC)

For rigorous quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard (EPA Method 8330B).[3][4] This method avoids thermal decomposition associated with GC.

Protocol Summary

Objective: Quantify 2,4-DNT in soil or water matrices at ppb (µg/L) levels.

Reagents & Equipment:

-

Instrument: HPLC System with dual-wavelength UV detector (254 nm primary, 210 nm confirmation).

-

Primary Column: C-18 Reverse Phase (e.g., 25 cm x 4.6 mm, 5 µm).

-

Confirmation Column: CN (Cyano) Reverse Phase.

-

Mobile Phase: 50:50 Methanol:Water (Isocratic).

-

Flow Rate: 1.5 mL/min.[5]

Step-by-Step Workflow:

-

Sample Preparation (Water - Salting Out):

-

Measure 400 mL of aqueous sample.

-

Add 130 g NaCl (saturation) to reduce solubility of organics.

-

Add 100 mL Acetonitrile (ACN) and stir for 30 min.

-

Allow phases to separate; collect the upper ACN layer.

-

Concentrate ACN extract to 5.0 mL using a Kuderna-Danish concentrator.

-

Dilute 1:1 with reagent water prior to injection (matches mobile phase).

-

-

Sample Preparation (Soil):

-

Weigh 2.0 g of soil.

-

Add 10 mL Acetonitrile.

-

Sonicate for 18 hours in a cooled ultrasonic bath.

-

Filter through 0.45 µm PTFE filter.

-

Mix 5.0 mL of filtrate with 5.0 mL of aqueous CaCl₂ solution (flocculant).

-

-

Chromatographic Analysis:

-

Inject 100 µL of sample.[5]

-

Run Time: ~15-20 minutes. 2,4-DNT typically elutes around 10.1 min on C-18.

-

Calibration: 5-point curve (e.g., 10, 50, 100, 500, 1000 µg/L). R² must be > 0.995.

-

-

QA/QC Criteria:

-

Retention Time Window: ±0.05 min of standard.

-

Confirmation: Presence must be confirmed on the secondary (CN) column to rule out co-eluting interferences.

-

Detection Limit: Typically ~0.2 µg/L (water).

-

Safety & Handling

-

Stability: Stable under normal conditions but may decompose explosively if heated under confinement.

-

Incompatibility: Reacts violently with strong oxidizers, reducing agents, and strong bases.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. 2,4-DNT is readily absorbed through skin.

References

-

National Institute of Standards and Technology (NIST). 2,4-Dinitrotoluene Gas Phase Ion Energetics and Physical Properties. NIST Chemistry WebBook, SRD 69. [Link]

-

U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846 Update IIIB, 2006. [Link]

-

PubChem. 2,4-Dinitrotoluene Compound Summary. National Library of Medicine. [Link][6]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services. [Link]

-

Spain, J. C., et al. Aerobic degradation of dinitrotoluenes and pathway for bacterial degradation of 2,6-dinitrotoluene.[7] Applied and Environmental Microbiology, 2001. [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. 2,4,6-Trinitrotoluene Degradation Pathway [eawag-bbd.ethz.ch]

- 3. ingenieria-analitica.com [ingenieria-analitica.com]

- 4. NEMI Method Summary - 8330B [nemi.gov]

- 5. unitedchem.com [unitedchem.com]

- 6. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 7. Aerobic degradation of dinitrotoluenes and pathway for bacterial degradation of 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Regioselective Synthesis of 2,4-Dinitrotoluene

Executive Summary & Strategic Context

2,4-Dinitrotoluene (2,4-DNT) is a critical industrial intermediate, primarily serving as the precursor to Toluene Diisocyanate (TDI), a monomer used in the production of flexible polyurethane foams.[1] While 2,4-DNT is commercially available, understanding its synthesis from 4-nitrotoluene (4-NT) is essential for researchers studying electrophilic aromatic substitution kinetics, regioselectivity, or developing impurity profiles for downstream applications.

This technical guide details the regioselective nitration of 4-nitrotoluene to 2,4-DNT. Unlike the direct dinitration of toluene—which yields a mixture of 2,4- and 2,6-isomers (approx. 80:20)—starting from pure 4-nitrotoluene allows for the exclusive formation of the 2,4-isomer due to synergistic directing effects. This protocol emphasizes process safety , reaction kinetics , and purification integrity .

Mechanistic Principles & Regioselectivity

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The substrate, 4-nitrotoluene, contains two substituents with opposing electronic effects, yet cooperative directing effects for the incoming nitro group.

-

Methyl Group (-CH₃) at C1: An electron-donating group (activator) that directs incoming electrophiles to the ortho and para positions. Since the para position (C4) is occupied by the nitro group, the methyl group directs to the ortho positions (C2 and C6).

-

Nitro Group (-NO₂) at C4: A strong electron-withdrawing group (deactivator) that directs incoming electrophiles to the meta positions. Relative to C4, the meta positions are C2 and C6.

Conclusion: Both substituents direct the incoming nitronium ion (

Reaction Scheme

Experimental Protocol

Safety Warning: This procedure involves concentrated acids and exothermic reactions. 2,4-DNT is toxic and a suspected carcinogen.[2][3] All operations must be performed in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield, apron).

Reagents & Equipment[5][6]

-

Substrate: 4-Nitrotoluene (Pure, crystalline solid, MP ~51-54°C).

-

Nitrating Agent: Mixed Acid solution (Concentrated Nitric Acid [65-70%] and Concentrated Sulfuric Acid [98%]).

-

Solvent (Optional): Dichloromethane (for extraction) or Ethanol (for recrystallization).

-

Equipment: Three-neck round-bottom flask, reflux condenser, digital temperature probe, addition funnel, magnetic stirrer, ice-water bath.

Step-by-Step Methodology

This protocol is adapted from standard industrial nitration kinetics studies [1, 3].

-

Preparation of Nitrating Acid (Mixed Acid):

-

In a separate vessel cooled in an ice bath, slowly add Concentrated Nitric Acid (1.1 equivalents relative to 4-NT) to Concentrated Sulfuric Acid (approx. 2.0 equivalents).[4]

-

Rationale: Sulfuric acid acts as the catalyst and dehydrating agent, promoting the formation of the active electrophile, the nitronium ion (

). -

Control Point: Maintain temperature below 20°C during mixing to prevent decomposition.

-

-

Reaction Initiation:

-

Place 4-nitrotoluene (1.0 eq) into the three-neck flask. If the scale is small, the solid can be dissolved in a minimal amount of inert solvent (e.g., DCM) or melted (if conducting neat nitration above 54°C, though solvent-based is safer for lab scale).

-

Note: For high-purity synthesis, neat nitration is often preferred to avoid solvent byproducts, provided temperature control is robust.

-

-

Addition & Temperature Control:

-

Slowly add the Mixed Acid to the 4-nitrotoluene via the addition funnel.

-

Critical Parameter: The reaction is exothermic. Regulate addition rate to maintain the internal temperature between 60°C and 70°C .

-

Causality: Temperatures below 50°C result in sluggish kinetics; temperatures above 90°C increase the risk of polynitration (forming TNT) and oxidative degradation.

-

-

Digestion Phase:

-

After addition is complete, maintain the temperature at 70°C for 60–90 minutes.

-

Monitor reaction progress via TLC (Silica; Ethyl Acetate:Hexane 1:4) or GC. The disappearance of 4-nitrotoluene indicates completion.

-

-

Quenching & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The crude 2,4-DNT will precipitate as a pale yellow solid.

-

Filter the solid using a Buchner funnel and wash copiously with cold water to remove residual acid.

-

-

Purification (Recrystallization):

-

Recrystallize the crude product from hot ethanol or methanol.

-

Standard: Dissolve in minimum hot solvent, filter while hot (if insoluble impurities exist), and cool slowly to 4°C.

-

Dry the crystals in a desiccator or vacuum oven at 40°C.

-

Data Presentation: Typical Process Parameters

| Parameter | Specification | Impact on Quality |

| Molar Ratio (HNO₃:Substrate) | 1.1 : 1.0 | Slight excess ensures full conversion; too high promotes trinitration. |

| Acid Strength (H₂SO₄) | 98% Conc. | Essential for generating |

| Reaction Temperature | 60–70°C | Optimal window for mono-nitration of the deactivated ring. |

| Reaction Time | 1–2 Hours | Sufficient for completion; prolonged heating degrades product. |

| Yield (Typical) | 85–95% | High regioselectivity leads to excellent yields. |

Process Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction Mechanism (Electrophilic Aromatic Substitution)

Figure 1: Mechanistic pathway showing the formation of the active nitronium species and the regioselective attack at the C2 position.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the laboratory-scale synthesis of 2,4-DNT.

Safety & Toxicology (HSE)

Self-Validating Safety Protocol: Before commencing, verify the availability of a specific antidote/treatment plan for nitro-compound exposure (methemoglobinemia).

-

Toxicity: 2,4-DNT is toxic by inhalation, ingestion, and skin absorption.[2][5] It causes methemoglobinemia (blue lips/skin) and is a liver toxin [2, 4].[3]

-

Carcinogenicity: Classified as a Group 2B carcinogen (possibly carcinogenic to humans).[2]

-

Thermal Stability: While 2,4-DNT is stable, the nitration reaction mixture is thermally unstable. Never allow the temperature to exceed 100°C during synthesis, as this can lead to runaway reactions or the formation of unstable byproducts.

-

Waste Disposal: All aqueous waste from the nitration (spent acid) must be neutralized and treated as hazardous chemical waste. Do not pour down the drain.

References

-

Kinetic study of o-nitrotoluene nitration in a homogeneously continuous microflow . Royal Society of Chemistry (RSC) Advances. [Link]

-

Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid . ResearchGate. [Link]

-

2,4-Dinitrotoluene - Hazardous Substance Fact Sheet . NJ Department of Health. [Link]

Sources

An In-depth Technical Guide to 1-Methyl-2,4-dinitrobenzene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 1-Methyl-2,4-dinitrobenzene, also known as 2,4-dinitrotoluene (DNT), is a significant aromatic nitro compound with a rich history in industrial chemistry and a subject of ongoing scientific interest. This technical guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, in-depth analysis of its spectroscopic and crystallographic data, and a thorough exploration of its reactivity. Furthermore, this guide delves into its primary applications, particularly as a crucial intermediate in the synthesis of polyurethanes and in the explosives industry. We also explore the landscape of current research into the pharmacological activities of its derivatives, offering insights for professionals in drug discovery and development. Safety protocols and handling procedures are also detailed to ensure its responsible use in a research and industrial setting.

Molecular Structure and Physicochemical Properties

1-Methyl-2,4-dinitrobenzene is an organic compound with the chemical formula C₇H₆N₂O₄.[1][2] Its structure consists of a benzene ring substituted with a methyl group and two nitro groups at positions 2 and 4. This substitution pattern significantly influences the molecule's electronic properties and reactivity. The two electron-withdrawing nitro groups render the aromatic ring electron-deficient, which is a key factor in its chemical behavior.

The presence of the methyl group and two nitro groups results in a pale yellow crystalline solid at room temperature.[2] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and benzene.[3]

Table 1: Physicochemical Properties of 1-Methyl-2,4-dinitrobenzene

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₄ | [1][2] |

| Molar Mass | 182.134 g/mol | [2] |

| Appearance | Pale yellow to orange crystalline solid | [2] |

| Melting Point | 70 °C (158 °F; 343 K) | [2] |

| Boiling Point | Decomposes at 250–300 °C | [2] |

| Density | 1.52 g/cm³ | [2] |

| CAS Number | 121-14-2 | [1][4] |

| SMILES | Cc1ccc(cc1[O-])[O-] | [1] |

| InChIKey | RMBFBMJGBANMMK-UHFFFAOYSA-N | [1][4] |

Synthesis of 1-Methyl-2,4-dinitrobenzene

The primary industrial synthesis of 1-Methyl-2,4-dinitrobenzene involves the nitration of toluene. This is typically a two-step process to control the regioselectivity and minimize the formation of unwanted isomers and trinitrated byproducts.[5][6]

Synthesis Protocol: Two-Step Nitration of Toluene

This protocol is based on established industrial methodologies for the production of dinitrotoluene.[5][6]

Materials:

-

Toluene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Step 1: Mononitration of Toluene

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a 2:1 molar ratio, while cooling the mixture in an ice bath.

-

Add toluene to the three-necked flask and cool it to 0-10 °C in an ice bath.

-

Slowly add the nitrating mixture dropwise to the toluene with vigorous stirring, ensuring the temperature does not exceed 30 °C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice and transfer it to a separatory funnel.

-

Separate the organic layer, which contains a mixture of mononitrotoluene isomers (primarily ortho- and para-nitrotoluene).

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain the mononitrotoluene mixture.

Step 2: Dinitration of Mononitrotoluene

-

Prepare a fresh, more potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Add the mononitrotoluene mixture from Step 1 to a clean three-necked flask.

-

Slowly add the nitrating mixture dropwise with vigorous stirring, maintaining the temperature between 60-70 °C.

-

After the addition, heat the reaction mixture to 90-100 °C for 1-2 hours to complete the dinitration.

-

Cool the reaction mixture and pour it onto crushed ice. The solid 1-Methyl-2,4-dinitrobenzene will precipitate.

-

Filter the crude product and wash it thoroughly with cold water to remove residual acid.

-

Recrystallize the crude product from ethanol or another suitable solvent to obtain pure 1-Methyl-2,4-dinitrobenzene. A typical yield for this process is around 94-96%.[6]

Causality Behind Experimental Choices:

-

The use of a two-step nitration process allows for better control over the reaction and selectivity. The first nitration is performed under milder conditions to favor mononitration.

-

Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Temperature control is critical in both steps. Exceeding the specified temperatures can lead to the formation of trinitrotoluene (TNT) and other unwanted byproducts, which are highly explosive and difficult to separate.

-

The washing steps are essential to remove any remaining acids and neutralize the product, preventing degradation and ensuring stability.

-

Recrystallization is a crucial final step to purify the product, removing isomeric impurities such as 2,6-dinitrotoluene.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of 1-Methyl-2,4-dinitrobenzene.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 1-Methyl-2,4-dinitrobenzene provide detailed information about its molecular structure.

¹H NMR Spectrum Analysis:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

-

Methyl Protons (-CH₃): A singlet around δ 2.0 ppm, integrating to 3H.[7]

-

Aromatic Protons:

-

The proton ortho to the methyl group and meta to a nitro group (H-6) will appear as a doublet.

-

The proton meta to the methyl group and ortho to a nitro group (H-5) will also appear as a doublet.

-

The proton ortho to both nitro groups (H-3) will be the most deshielded and appear as a doublet.

-

Due to the electron-withdrawing nature of the nitro groups, the aromatic protons are shifted downfield. The proton closest to the two nitro groups (H-3) would be expected at the lowest field.

¹³C NMR Spectrum Analysis:

The ¹³C NMR spectrum will show seven distinct signals, one for the methyl carbon and six for the aromatic carbons, as they are all in different chemical environments.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached groups. The carbons attached to the nitro groups will be significantly deshielded and appear at a lower field. The carbon attached to the methyl group will also have a distinct chemical shift. The remaining aromatic carbons will appear in the typical aromatic region (δ 120-150 ppm). Based on the analysis of similar compounds, one can expect five distinct signals for the aromatic carbons due to the molecule's asymmetry.[8]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methyl-2,4-dinitrobenzene is characterized by strong absorption bands corresponding to the nitro groups.

-

N-O Asymmetric Stretching: Strong bands in the region of 1520-1560 cm⁻¹.

-

N-O Symmetric Stretching: Strong bands in the region of 1340-1380 cm⁻¹.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern will likely involve the loss of the nitro groups (NO₂) and other characteristic fragments of the aromatic ring.

Crystallographic Data

The crystal structure of 2,4-dinitrotoluene has been determined by X-ray diffraction.[9] It crystallizes in the monoclinic space group. The unit cell dimensions are approximately a = 15.83 Å, b = 15.27 Å, and c = 8.15 Å.[9] The density is approximately 1.52 g/cm³.[2][9] The nitro groups are slightly twisted out of the plane of the benzene ring.

Reactivity and Key Reactions

The reactivity of 1-Methyl-2,4-dinitrobenzene is dominated by the two electron-withdrawing nitro groups.

Reduction of Nitro Groups

The most significant reaction of 1-Methyl-2,4-dinitrobenzene is the reduction of its nitro groups to form 2,4-diaminotoluene. This is a crucial step in the production of toluene diisocyanate (TDI), a key component in the manufacture of polyurethane foams.[10][11]

Reaction Mechanism: The reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ gas and a palladium or nickel catalyst) or chemical reducing agents like tin and hydrochloric acid.[12] The reduction proceeds in a stepwise manner, with the nitro group first being reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group.[12]

Caption: Simplified pathway for the reduction of the nitro groups in 1-Methyl-2,4-dinitrobenzene.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, although this is less common than for dinitrobenzenes with a good leaving group like a halogen.

Applications

Industrial Applications

The primary application of 1-Methyl-2,4-dinitrobenzene is as a chemical intermediate.

-

Polyurethane Production: It is a precursor to 2,4-diaminotoluene, which is then phosgenated to produce toluene diisocyanate (TDI). TDI is a major component in the production of flexible polyurethane foams used in furniture, bedding, and automotive seating.[10][11][13]

-

Explosives: While not an explosive itself, it is a precursor in the synthesis of trinitrotoluene (TNT).[2] It has also been used as a plasticizer and burn rate modifier in propellants.[2]

-

Dye Industry: Historically, it was used as an intermediate in the synthesis of various dyes.[13]

Research and Drug Development Applications

While the direct application of 1-Methyl-2,4-dinitrobenzene in drug development is not widespread, its derivatives and related nitroaromatic compounds are of interest to researchers. The nitro group can act as a bio-reducible functional group, and its reduction products can have biological activity. Some dinitrotoluene derivatives have been investigated for their potential pharmacological activities. However, the toxicity and carcinogenicity of many nitroaromatic compounds are significant concerns.[1]

Safety and Handling

1-Methyl-2,4-dinitrobenzene is a hazardous substance and must be handled with appropriate safety precautions.

Table 2: Hazard Information for 1-Methyl-2,4-dinitrobenzene

| Hazard | Description | Source(s) |

| Toxicity | Toxic by inhalation, ingestion, and skin absorption. Can cause irritation to the skin, eyes, and respiratory tract. | [1] |

| Carcinogenicity | Classified as a probable human carcinogen (Group B2). | [13] |

| Explosive Hazard | While not a primary explosive, it can decompose explosively when heated under confinement. Mixtures with strong oxidizing agents can be explosive. | [2] |

| Environmental Hazard | Toxic to aquatic life. |

Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid creating dust.

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep away from strong oxidizing agents and bases.[11]

First Aid Measures:

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

1-Methyl-2,4-dinitrobenzene is a compound of significant industrial importance, primarily due to its role as a precursor in the synthesis of polyurethanes. Its chemistry is dominated by the presence of the two electron-withdrawing nitro groups, which dictate its reactivity, particularly in reduction reactions. While its direct application in drug development is limited by toxicity concerns, the study of its derivatives and the broader class of nitroaromatic compounds continues to be an active area of research. A thorough understanding of its properties, synthesis, and safe handling is crucial for any researcher or scientist working with this compound.

References

-

Chemistry Stack Exchange. (2019, January 2). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrotoluene. Retrieved from [Link]

- Google Patents. (n.d.). High purity 2,4-dinitrotoluene from toluene nitration process.

-